molecular formula C25H24N4O3S2 B2760829 4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1207011-53-7

4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2760829
CAS No.: 1207011-53-7
M. Wt: 492.61
InChI Key: SGOYXCARGLQYFL-UHFFFAOYSA-N
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Description

4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a thiophene ring, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the methoxyphenyl group: This step involves the reaction of the imidazole derivative with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the thiophene ring: This can be done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Final assembly: The final step involves the coupling of the intermediate with N-[(thiophen-2-yl)methyl]benzamide under appropriate conditions.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored in preclinical and clinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The thiophene ring may interact with proteins or nucleic acids, affecting their function. The methoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds to 4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide include:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-32-21-10-4-18(5-11-21)15-27-23(30)17-34-25-26-12-13-29(25)20-8-6-19(7-9-20)24(31)28-16-22-3-2-14-33-22/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOYXCARGLQYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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